eeyarestatin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1310099-63-8 |

|---|---|

Molecular Formula |

C27H25Cl2N7O7 |

Molecular Weight |

630.4 g/mol |

IUPAC Name |

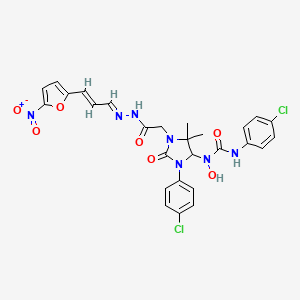

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)/b4-3+,30-15- |

InChI Key |

JTUXTPWYZXWOIB-LBSHJFKMSA-N |

SMILES |

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |

Isomeric SMILES |

CC1(C(N(C(=O)N1CC(=O)N/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |

Canonical SMILES |

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Eeyarestatin I: A Bifunctional Inhibitor of Protein Homeostasis at the Endoplasmic Reticulum

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Dual-Edged Sword Targeting Cellular Protein Quality Control

Eeyarestatin I (EerI) has emerged as a critical chemical tool for dissecting the intricate cellular processes of protein translocation and degradation. Initially identified as an inhibitor of Endoplasmic Reticulum-Associated Degradation (ERAD), subsequent research has unveiled its dual inhibitory nature, also potently blocking the Sec61-mediated translocation of nascent polypeptides into the endoplasmic reticulum (ER).[1][2] This bifunctionality makes this compound a powerful modulator of ER homeostasis, inducing significant ER stress and subsequent cellular responses, including apoptosis, particularly in cancer cells.[1][3]

This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular targets, the causality behind its inhibitory effects, and the experimental methodologies used to validate these mechanisms.

Core Mechanism I: Inhibition of p97/VCP-Mediated Endoplasmic Reticulum-Associated Degradation (ERAD)

The ERAD pathway is a crucial quality control mechanism that identifies and eliminates misfolded or unassembled proteins from the ER. A key player in this process is the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP), which provides the mechanical force to extract ubiquitinated substrates from the ER membrane for subsequent degradation by the proteasome.[4][5]

This compound disrupts ERAD by directly targeting the p97/VCP complex.[6][7] Its action is not on the ATPase activity itself, but rather on a crucial regulatory step: the deubiquitination of substrates associated with p97.[7]

Molecular Dissection of p97/VCP Inhibition

This compound's unique structure underpins its specific targeting of membrane-associated p97. It is a bifunctional molecule composed of two key domains:

-

A Nitrofuran-Containing (NFC) Domain: This "warhead" is the functional group responsible for the inhibitory activity. It directly interacts with the p97 ATPase, specifically binding to its D1 domain.[6] This interaction interferes with the p97-associated deubiquitinating process (PAD), hindering the activity of associated deubiquitinating enzymes (DUBs) like ataxin-3 (ATX3).[7]

-

An Aromatic Domain: This hydrophobic moiety acts as a localization signal, anchoring this compound to the ER membrane.[6][8] This preferential localization enhances the inhibitor's specificity for membrane-bound p97, which is actively engaged in ERAD, thereby minimizing off-target effects on cytosolic p97 functions.[6]

By inhibiting the deubiquitination of ERAD substrates, this compound effectively stalls the degradation process at a pre-proteasomal step.[1] This leads to the accumulation of ubiquitinated, misfolded proteins at the ER, triggering a potent ER stress response.[1][8]

Visualizing the Inhibition of p97/VCP-Mediated ERAD

Caption: this compound inhibits ERAD by targeting the p97/VCP-associated deubiquitinase activity.

Core Mechanism II: Inhibition of Sec61-Mediated Protein Translocation

In addition to its role in ERAD, this compound also functions as a potent inhibitor of protein translocation into the ER.[2] The Sec61 complex forms the central channel through which nascent secretory and membrane proteins pass from the cytosol into the ER lumen or membrane.[9]

Molecular Dissection of Sec61 Inhibition

This compound obstructs the canonical protein transport pathway into the ER.[2] In vitro studies have demonstrated that it acts by preventing the transfer of the nascent polypeptide chain from the co-translational targeting machinery (the ribosome and Signal Recognition Particle) to the Sec61 translocon.[2] This blockade affects a wide range of proteins that utilize the Sec61 channel for ER entry.

It is important to note that the concentration of this compound required to inhibit protein translocation in vitro (IC50 > 70 µM) is significantly higher than that needed to observe ERAD inhibition and cytotoxicity in cells (typically in the low micromolar range).[6][10] This has led to some discussion about the physiological relevance of Sec61 inhibition. However, inhibition of ER protein expression is observed in intact cells at lower concentrations (5–10 µM), suggesting that either the cellular environment potentiates this inhibitory activity or that the compound may accumulate in the ER membrane, reaching a higher local concentration.[6]

Visualizing the Inhibition of Sec61-Mediated Protein Translocation

Caption: this compound blocks protein translocation by inhibiting the Sec61 complex.

Downstream Cellular Consequences and Therapeutic Implications

The dual inhibition of ERAD and protein translocation by this compound culminates in a potent induction of ER stress.[1][8] This disruption of protein homeostasis activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, under prolonged or severe stress, the UPR switches from a pro-survival to a pro-apoptotic program.

A key consequence of this compound treatment is the upregulation of the pro-apoptotic BH3-only protein NOXA.[3] This occurs through a complex mechanism involving the activation of ER stress-responsive transcription factors, such as ATF3 and ATF4, which in turn drive NOXA expression.[3] The cytotoxic activity of this compound is particularly pronounced in cancer cells, which often exhibit high rates of protein synthesis and are thus more vulnerable to disruptions in ER homeostasis.[1][11] This has positioned ERAD and protein translocation pathways as attractive targets for cancer therapy.[8][12]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cytotoxicity) | 4 ± 1.2 µM | JEKO-1 cells | [10] |

| IC50 (in vitro ER Translocation) | ~70 µM | In vitro system | [6][10] |

| Effective Concentration (in vivo ER Stress Induction) | 2.5-40 µM | A549 and H358 cells | [1] |

Key Experimental Protocols

In Vitro Protein Translocation Assay

This assay is fundamental to demonstrating the direct inhibitory effect of this compound on the Sec61 translocon.

Causality: By reconstituting the core components of translocation in a cell-free system, this assay isolates the effect of the compound on the translocation machinery itself, independent of other cellular processes.

Methodology:

-

Prepare In Vitro Translation (IVT) Reaction: A plasmid encoding a model secretory protein (e.g., preprolactin) is transcribed and translated in a cell-free extract (e.g., rabbit reticulocyte lysate) in the presence of radiolabeled amino acids (e.g., ³⁵S-methionine).[13]

-

Incubate with Microsomes: The IVT reaction is performed in the presence of canine pancreatic rough microsomes, which are a source of functional Sec61 translocons.[13]

-

Introduce Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction at various concentrations. A vehicle control is run in parallel.

-

Assess Translocation: After incubation, successful translocation is determined by the protection of the radiolabeled protein from protease digestion (e.g., Proteinase K). Only fully translocated proteins within the microsomal lumen are protected.

-

Analyze Results: Samples are analyzed by SDS-PAGE and autoradiography. A decrease in the intensity of the protease-protected band in the presence of this compound indicates inhibition of translocation.

p97/VCP Immunoprecipitation and Binding Assay

This protocol is designed to validate the direct interaction between this compound and the p97/VCP complex.

Causality: Demonstrating a direct physical interaction provides strong evidence that p97/VCP is a primary target of the compound.

Methodology:

-

Cell Lysis: Cells treated with or without this compound are lysed in a non-denaturing buffer.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for p97/VCP, which is coupled to protein A/G beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution and Analysis: The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against p97/VCP and its known interactors, such as ataxin-3. A change in the co-immunoprecipitation of associated proteins in the presence of this compound can indicate a functional consequence of binding.

-

Direct Binding (e.g., Surface Plasmon Resonance - SPR): For a more quantitative assessment of direct binding, purified recombinant p97/VCP is immobilized on an SPR sensor chip, and the binding kinetics of this compound are measured.[6]

References

-

Wang Q, Shinkre BA, Lee J-g, et al. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group. PLoS ONE. 2010;5(11):e15479. [Link]

-

Wang Q, Shinkre BA, Lee J-g, et al. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group. National Institutes of Health. Published November 12, 2010. [Link]

-

Cross BC, McKibbin C, Rato C, et al. This compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum. Journal of Cell Science. 2009;122(23):4393-4400. [Link]

-

Acquaye-Seedah A, Gani T, Brown R, et al. Eeyarestatin 1 Interferes with Both Retrograde and Anterograde Intracellular Trafficking Pathways. PLoS ONE. 2012;7(7):e40993. [Link]

-

Fiebiger E, Story C, Ploegh HL, Tortorella D. Dissection of the Dislocation Pathway for Type I Membrane Proteins with a New Small Molecule Inhibitor, Eeyarestatin. Molecular Biology of the Cell. 2004;15(4):1635-1646. [Link]

-

Wang Q, Mora-Jensen H, Weniger MA, et al. ERAD inhibitors integrate ER stress with an epigenetic mechanism to activate BH3-only protein NOXA in cancer cells. Proceedings of the National Academy of Sciences. 2009;106(7):2200-2205. [Link]

-

Wang Q, Li L, Ye Y. Inhibition of p97-dependent protein degradation by this compound. The Journal of Biological Chemistry. 2008;283(12):7445-7454. [Link]

-

Robijns J, Zong M, Zlatic CO, et al. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway. International Journal of Molecular Sciences. 2022;23(21):13460. [Link]

-

Wang Q, Shinkre BA, Lee J-g, et al. The ERAD inhibitor this compound is a bifunctional compound with a membrane-binding domain and a p97/VCP inhibitory group. PubMed. Published November 12, 2010. [Link]

-

Wang Q, Shinkre BA, Lee J-g, et al. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group. Semantic Scholar. Published November 12, 2010. [Link]

-

Denks K, Vogt A, Sachelaru I, et al. Translocation of proteins through the Sec61 and SecYEG channels. BMC Biology. 2014;12:86. [Link]

-

Meyer H, Weihl CC. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis. Journal of Cell Science. 2014;127(18):3877-3883. [Link]

-

Liu S, Gao Y, Wang Y, et al. Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors. Frontiers in Pharmacology. 2024;15:1359419. [Link]

-

Puumalainen MR, Geter P, Tadayon S, et al. Role of p97/VCP (Cdc48) in genome stability. Frontiers in Genetics. 2014;5:299. [Link]

-

Li G, Zhao J, Li L, et al. Regulation of ER-associated degradation via p97/VCP-interacting motif. Biochemical Society Transactions. 2008;36(5):843-847. [Link]

-

Calvo E, García-Lara C, Toledano-Zaragoza A, et al. Purification and translocation activity of Sec61 translocon complex in vitro. ResearchGate. Published January 2020. [Link]

-

Li Z, Dou J. The function of p97/valosin-containing protein (VCP) and small VCP-interacting protein (SVIP) in invasion and migration of pancreatic cancer cells. World Journal of Surgical Oncology. 2022;20(1):319. [Link]

-

Wikipedia. Valosin-containing protein. [Link]

-

Gilmore R, Collins PG. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum. Current Protocols in Cell Biology. 2011;Chapter 11:Unit 11.15. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]

- 5. portlandpress.com [portlandpress.com]

- 6. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group | PLOS One [journals.plos.org]

- 7. Inhibition of p97-dependent protein degradation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. rndsystems.com [rndsystems.com]

- 12. The ERAD inhibitor this compound is a bifunctional compound with a membrane-binding domain and a p97/VCP inhibitory group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimization of Eeyarestatin I (ESI) Working Concentrations: A Guide for ERAD and Sec61 Inhibition

Abstract & Core Mechanism

Eeyarestatin I (ESI) is a bifunctional chemical probe that acts as a potent inhibitor of Endoplasmic Reticulum-Associated Degradation (ERAD) and Sec61-mediated protein translocation .[1][2] Unlike proteasome inhibitors (e.g., MG132) that block the final degradation step, ESI targets the upstream p97/VCP ATPase complex and the Sec61 translocon , effectively "clogging" the ER membrane.

Critical Experimental Insight: ESI exhibits a steep dose-response curve where specific inhibition transitions rapidly into broad cytotoxicity. The "therapeutic window" for mechanistic studies in cultured cells is narrow—typically 5–10 µM . Concentrations exceeding 15–20 µM often trigger massive Unfolded Protein Response (UPR)-mediated apoptosis, confounding specific ERAD inhibition data with general cell death artifacts.

Mechanism of Action (DOT Visualization)

Figure 1: ESI Dual-Target Mechanism. ESI blocks substrate extraction via p97 and entry/exit via Sec61, leading to rapid accumulation of polyubiquitinated substrates and ER stress.

Chemical Handling & Stock Preparation[2][3][4][5]

ESI is hydrophobic and requires careful handling to prevent precipitation in aqueous media.

-

Solubility: Soluble in DMSO up to ~60 mg/mL (~100 mM).[3] Insoluble in water.[5]

-

Storage: Store powder at -20°C. DMSO stocks are stable at -20°C for 1 month or -80°C for 6 months.

Protocol: Preparation of 10 mM Stock Solution

To avoid high DMSO concentrations in cell culture (which can induce autophagy or membrane permeabilization), prepare a high-concentration stock.

-

Weigh: 6.3 mg of this compound powder.

-

Dissolve: Add 1.0 mL of anhydrous, sterile DMSO. Vortex vigorously until the solution is clear yellow.

-

Aliquot: Dispense into 20–50 µL aliquots in light-protective tubes (ESI is light-sensitive).

-

Usage: A 1:1000 dilution yields a 10 µM working concentration with 0.1% DMSO content (safe for most cell lines).

Working Concentration Guide

The optimal concentration depends heavily on the cell line and the assay duration.

Summary of Validated Concentrations

| Application | Cell Line | Recommended Conc. | Duration | Key Outcome |

| ERAD Inhibition | HeLa, HEK293 | 5 – 10 µM | 4 – 8 hrs | Accumulation of poly-Ub substrates (e.g., TCRα, MHC-I) [1, 2]. |

| ERAD Inhibition | JEKO-1 (Mantle Cell Lymphoma) | 4 ± 1.2 µM (IC50) | 24 hrs | Induction of NOXA-mediated apoptosis [3].[2] |

| Translocation Blockade | HeLa, HepG2 | 8 – 10 µM | 1 – 4 hrs | Prevention of nascent chain entry into ER [4]. |

| Cytotoxicity (Oncology) | A549, H1299 | 10 – 20 µM | 24 – 48 hrs | Significant reduction in proliferation; UPR activation [5]. |

| In Vitro Assays | Microsomes | ~70 µM | N/A | Note: In vitro potency is significantly lower than in vivo efficacy. |

Technical Note: The discrepancy between in vitro (~70 µM) and in vivo (5–10 µM) efficacy suggests that ESI may accumulate in cellular membranes or be metabolized into a more active form intracellularly [4]. Do not use >50 µM in cell culture , as this causes non-specific membrane damage.

Application Protocols

Protocol A: Determining the "Sweet Spot" (Dose-Optimization)

Objective: Identify the concentration that inhibits ERAD without immediate toxicity.

-

Seed Cells: Plate cells (e.g., HeLa) at 70% confluency in 6-well plates.

-

Treatment: Prepare media with ESI at 0, 2.5, 5, 10, and 20 µM . Ensure DMSO is normalized to 0.2% in all wells.

-

Incubation: Incubate for 8 hours .

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors AND 20 mM N-ethylmaleimide (NEM) to preserve ubiquitin chains.

-

Readout (Western Blot):

-

Marker 1 (Efficacy): Blot for Poly-Ubiquitin (FK2 or K48-linkage) . Expect a smear increase at 5–10 µM.

-

Marker 2 (Toxicity): Blot for PARP cleavage or CHOP . If CHOP is high at 5 µM, reduce dose to 2.5 µM.

-

Protocol B: ERAD Substrate Accumulation (Pulse-Chase)

Objective: Measure the half-life extension of a specific ERAD substrate (e.g., TCRα or CD3δ).

Workflow Visualization:

Figure 2: Pulse-Chase Workflow for ERAD Analysis.

-

Pre-treatment: Treat cells with 5–10 µM ESI for 1 hour in Met/Cys-free media to deplete intracellular pools.

-

Pulse: Add [35S]-Methionine/Cysteine (100 µCi/mL) for 15 minutes.

-

Chase: Wash 2x with PBS. Add complete media containing 10x cold Methionine/Cysteine and 5–10 µM ESI .

-

Control: Include a DMSO-only control and a MG132 (10 µM) positive control.

-

-

Harvest: Collect timepoints (e.g., 0, 1, 2, 4 hours).

-

Analysis: Immunoprecipitate the protein of interest.[6] ESI treatment should stabilize the protein (prevent degradation) similar to MG132, but often with a distinct accumulation of high-molecular-weight ubiquitinated species [2].

Troubleshooting & Controls

Self-Validating Systems

To ensure your data is robust, every experiment must include:

-

Negative Control: DMSO vehicle (equal volume to highest drug dose).

-

Positive Control: Bortezomib (20 nM) or MG132 (10 µM) .

-

Differentiation: MG132 blocks the proteasome; ESI blocks p97/Sec61. If ESI works, you often see a larger accumulation of ubiquitinated intermediates in the ER fraction compared to MG132.

-

-

Toxicity Check: If cells detach within 4 hours, the concentration is too high. Lower by 50%.

Common Issues

| Problem | Cause | Solution |

| Precipitation in Media | ESI added directly to cold media. | Dilute ESI in a small volume of warm media first, then add to bulk. Ensure final DMSO < 0.5%. |

| No ERAD Inhibition | Drug degradation. | ESI is unstable in aqueous solution over long periods. Refresh media with new drug every 12 hours for long assays. |

| High Background Death | Cell line sensitivity.[7][8] | Lymphoma/Leukemia cells (e.g., JEKO-1) are hypersensitive (IC50 ~4 µM).[9] Use 2–3 µM. |

References

-

Wang, Q., et al. (2008).[7][8] Inhibition of p97-dependent protein degradation by this compound. Journal of Biological Chemistry, 283(12), 7445-7454.[7] Link

-

Wang, Q., et al. (2010).[9] The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group.[10][9] PLoS ONE, 5(11), e15479.[9] Link

-

Wang, Q., et al. (2009).[8] ERAD inhibitors integrate ER stress with an epigenetic mechanism to activate BH3-only protein NOXA in cancer cells.[7] Proceedings of the National Academy of Sciences (PNAS), 106(7), 2200-2205. Link

-

Cross, B. C., et al. (2009).[9] this compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum.[1][2][3][4][5][6][9][11] Journal of Cell Science, 122(23), 4393-4400. Link

-

Aleem, E., & Hartshorn, K. (2011). This compound Working Concentration Data Sheet. Tocris Bioscience Application Note. Link

Sources

- 1. This compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | Translocation | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. This compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Eeyarestatin 1 Interferes with Both Retrograde and Anterograde Intracellular Trafficking Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Handling of Eeyarestatin I (ES1) Stock Solutions

Abstract & Introduction

Eeyarestatin I (ES1) is a permeable, small-molecule inhibitor that uniquely targets two critical nodes of the Endoplasmic Reticulum (ER) quality control network: the Sec61 translocon and the p97/VCP ATPase complex .[1][2] By blocking Sec61-mediated protein translocation and inhibiting the deubiquitinating activity associated with p97 (specifically Ataxin-3), ES1 causes the accumulation of misfolded polyubiquitinated proteins.[1] This blockade triggers the Unfolded Protein Response (UPR), leading to the upregulation of NOXA and subsequent apoptosis, making ES1 a potent tool in cancer biology and virology.

However, ES1 is a hydrophobic molecule with a specific solubility profile. Improper preparation leads to micro-precipitation in aqueous media, resulting in inconsistent IC50 values and "noisy" biological data. This guide provides a standardized, self-validating protocol to ensure experimental reproducibility.

Physicochemical Profile

Before handling, verify the batch-specific attributes.[1] Note that ES1 is often supplied as a yellow-to-orange solid.[1][3]

| Property | Specification | Notes |

| Compound Name | This compound (ES1) | |

| CAS Number | 412960-54-4 | |

| Molecular Weight | 630.44 g/mol | Check specific batch CoA; hydration varies.[1][3][4][5] |

| Formula | C₂₇H₂₅Cl₂N₇O₇ | |

| Solubility (DMSO) | ~30–60 mg/mL (approx. 50–100 mM) | Preferred Solvent |

| Solubility (Ethanol) | ~7–20 mg/mL | Less stable; not recommended for long-term storage.[1] |

| Solubility (Water) | Insoluble | Do not attempt aqueous reconstitution.[1] |

| Appearance | Yellow/Orange Solid |

Mechanism of Action (Visualized)

Understanding the dual-target mechanism is essential for interpreting downstream effects.[1] The diagram below illustrates how ES1 induces proteotoxic stress.

Figure 1: Dual-target mechanism of this compound. ES1 blocks protein entry (Sec61) and exit/processing (p97), causing a fatal accumulation of ubiquitinated substrates.[1][3][6]

Preparation Protocol: 10 mM Stock Solution

Target Concentration: 10 mM is the industry standard. It allows for a 1:1000 dilution to achieve a 10 µM working concentration, keeping the final DMSO content at a safe 0.1%.

Materials Required[1][3][4][5][7][9][10][11][12]

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

-

Why Anhydrous? ES1 is hydrophobic.[1] Moisture in standard DMSO can reduce solubility over time and cause "crashing out" upon freezing.

-

-

Vials: Amber glass vials or polypropylene microcentrifuge tubes (light protection is preferred).

-

Equipment: Vortex mixer, Benchtop centrifuge.

Step-by-Step Procedure

-

Calculate Volume: Use the following formula to determine the volume of DMSO required:

Example: If you have 5 mg of ES1 (MW 630.44): -

Solubilization:

-

Bring the vial of ES1 powder to room temperature before opening to prevent condensation.

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex vigorously for 30–60 seconds. The solution should turn a clear yellow/orange.

-

Validation: Inspect against a light source.[1] If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

-

-

Aliquoting (Critical Step):

-

Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture.[1]

-

Divide the stock into small aliquots (e.g., 20–50 µL) suitable for single-use experiments.

-

-

Storage:

Usage in Biological Systems[1][4][7][8][9][10][12]

Dilution Strategy

Directly adding high-concentration DMSO stock to cell culture media can cause immediate precipitation due to the "solvent shock" effect.[1]

Recommended "Intermediate Dilution" Method:

-

Goal: 10 µM final concentration in 10 mL media.

-

Step A: Prepare a 10x intermediate solution. Dilute 10 µL of 10 mM Stock into 990 µL of warm media (or PBS). Vortex immediately.

-

Result: 100 µM ES1 (1% DMSO).

-

-

Step B: Add 1 mL of the intermediate solution to 9 mL of cell culture media.

-

Result: 10 µM ES1 (0.1% DMSO).

-

Controls

Always run a Vehicle Control containing the equivalent concentration of DMSO (e.g., 0.1%) to ensure observed toxicity is due to ES1, not the solvent.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Precipitate visible after thawing | Moisture ingress or low temp.[1] | Warm to 37°C and vortex. If undissolved, discard. Use anhydrous DMSO next time. |

| Solution is dark orange/brown | Oxidation or high concentration.[1] | Normal for high concentrations (>20mM).[1] Verify pH is neutral if possible.[1] |

| High cell death in controls | DMSO toxicity.[1] | Ensure final DMSO < 0.5%.[7] Use the "Intermediate Dilution" method. |

| Loss of activity | Hydrolysis/Degradation. | ES1 contains a nitrofuran moiety sensitive to degradation.[2] Discard stocks older than 6 months.[1] |

References

-

Wang, Q., et al. (2008). Inhibition of p97-dependent protein degradation by this compound.[1] Journal of Biological Chemistry.

-

Fiebiger, E., et al. (2004). Dissection of the dislocation pathway for type I membrane proteins with a new small molecule inhibitor, eeyarestatin. Molecular Biology of the Cell. [1]

-

Cross, B.C., et al. (2009). this compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum.[1][2][6] Journal of Cell Science.[6]

-

Tocris Bioscience. this compound Product Datasheet & Solubility.[1]

-

Cayman Chemical. Eeyarestatin 1 Product Information.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Eeyarestatin Compounds Selectively Enhance Sec61-Mediated Ca2+ Leakage from the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Translocation | Tocris Bioscience [tocris.com]

- 6. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group | PLOS One [journals.plos.org]

- 7. Low concentrations of ethanol but not of dimethyl sulfoxide (DMSO) impair reciprocal retinal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Eeyarestatin I (ESI) for ERAD & UPR Analysis

[1]

Introduction: The Mechanistic Duality of this compound

This compound (ESI, also known as EerI) is a bifunctional chemical probe that acts as a potent inhibitor of the ERAD pathway.[1][2] Unlike proteasome inhibitors (e.g., MG132) that block the final degradation step, ESI acts upstream at the ER membrane.

Its mechanism is defined by two distinct domains:[1][2][3]

-

Aromatic Domain: Targets the compound to the ER membrane.[1][2]

-

Nitrofuran-Containing (NFC) Domain: Irreversibly binds to the p97/VCP ATPase complex , specifically inhibiting the p97-associated deubiquitinating (PAD) process.

Why use ESI?

-

To distinguish ERAD stages: By blocking p97, ESI prevents the extraction of misfolded proteins from the ER membrane into the cytosol.[4] This distinguishes it from proteasome inhibitors, which allow extraction but block digestion.

-

To study Sec61 blockade: At specific concentrations, ESI also hinders Sec61-mediated protein translocation, preventing nascent chains from entering the ER.[5]

-

To induce robust UPR: The accumulation of polyubiquitinated proteins at the ER membrane triggers a rapid and severe Unfolded Protein Response (UPR), characterized by markers like ATF4, CHOP, and spliced XBP1.

Experimental Strategy & Design

A. Dose and Time Optimization

ESI exhibits a steep dose-response curve. Improper dosing can lead to immediate non-specific toxicity rather than specific ERAD inhibition.

| Parameter | Recommended Range | mechanistic Outcome |

| Concentration | 5 – 10 µM | Specific inhibition of ERAD (p97) and Sec61 translocation. |

| High Dose | > 20 µM | Non-specific cytotoxicity; rapid cell death (avoid for signaling studies). |

| Short Incubation | 1 – 4 Hours | Detection of poly-Ub accumulation; Blockade of translocation. |

| Long Incubation | 8 – 24 Hours | Full UPR activation (CHOP/NOXA induction); Apoptosis onset. |

B. Critical Controls

-

Vehicle Control (DMSO): Essential, as ESI is dissolved in DMSO.

-

Proteasome Inhibitor (MG132): Use 10 µM MG132 in parallel.

-

Comparison Logic: If a substrate accumulates with MG132 but not (or differently) with ESI, it suggests the substrate may not require p97 for extraction, or ESI is blocking its entry into the ER (Sec61 effect).

-

Mechanistic Pathway Visualization

The following diagram illustrates the dual action of ESI on the ER membrane and the downstream signaling consequences detectable by Western Blot.

Caption: ESI dual-targeting mechanism blocking Sec61 translocation and p97-mediated extraction, leading to Poly-Ub accumulation and UPR.[4]

Detailed Protocol

Phase 1: Reagent Preparation

-

Stock Solution: Dissolve this compound powder in high-grade DMSO to 10 mM .

-

Note: ESI is yellow. Vortex vigorously. If precipitation occurs, warm to 37°C briefly.

-

-

Storage: Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute 1:1000 directly into warm media for a final concentration of 10 µM.

Phase 2: Cell Treatment

-

Seed Cells: Plate cells (e.g., HeLa, HEK293, or cancer lines) to reach 70-80% confluency on the day of treatment.

-

Treatment:

-

Remove culture media.

-

Add fresh media containing 5–10 µM ESI .

-

Crucial Step: Do not pre-mix ESI in a large volume of cold media if possible; add it to warm media immediately before applying to cells to prevent precipitation.

-

-

Incubation: Incubate at 37°C / 5% CO2 for the determined timepoint (e.g., 4h for Ub-accumulation, 8h for CHOP).

Phase 3: Lysis & Sample Preparation (The "DUB-Stop" Method)

Scientific Rationale: ESI causes the accumulation of polyubiquitinated proteins. However, endogenous Deubiquitinases (DUBs) in the lysis buffer will rapidly strip these chains once cells are lysed, destroying your data. You must include DUB inhibitors.

Lysis Buffer Composition (Modified RIPA):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium Deoxycholate

-

0.1% SDS

-

Protease Inhibitor Cocktail (Standard)

-

20 mM N-Ethylmaleimide (NEM) (Critical: Irreversible DUB inhibitor)

-

Optional: 10 µM MG132 (to prevent post-lysis degradation)

Procedure:

-

Wash cells 1x with ice-cold PBS containing 10 mM NEM.

-

Lyse cells directly on the plate with the Modified RIPA (+NEM).

-

Scrape and collect into microcentrifuge tubes.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 15 min at 4°C.

-

Collect supernatant. Do not boil yet. Perform protein quantification (BCA assay) first.

-

Note: High concentrations of NEM can interfere with some protein assays; ensure compatibility or use a reducing agent compatible assay if needed, though BCA is generally robust if diluted.

-

-

Add 4x SDS Sample Buffer (containing

-mercaptoethanol or DTT) and boil at 95°C for 5-10 minutes.

Phase 4: Western Blot Analysis

Gel Electrophoresis:

-

Use 4-12% Gradient Gels . Polyubiquitinated proteins appear as high-molecular-weight smears (>100 kDa). A fixed percentage gel (e.g., 10%) may compress these high MW bands.

Transfer:

-

Wet transfer is recommended for high MW ubiquitin smears (30V overnight or 100V for 90 min).

Antibody Strategy:

| Target | Molecular Wt. | Expected Change with ESI | Notes |

| Ubiquitin (P4D1) | Smear (>50 kDa) | Strong Increase | Look for high MW smear accumulation. |

| CHOP (DDIT3) | ~27 kDa | Increase | Marker of terminal UPR/Apoptosis. |

| BiP (GRP78) | ~78 kDa | Increase | General ER stress marker. |

| ATF4 | ~50 kDa | Increase | Upstream of CHOP. |

| NOXA | ~15 kDa | Increase | Pro-apoptotic BH3-only protein. |

| Beta-Actin | 42 kDa | No Change | Loading Control. |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Ub-Smear observed | DUB activity during lysis | Ensure NEM (20 mM) is fresh and added to both PBS wash and Lysis buffer. |

| Cell detachment | Cytotoxicity | Reduce concentration to 5 µM or shorten time to <6 hours. |

| Precipitation in media | Low solubility | Vortex stock warm. Dilute ESI into media immediately before adding to cells. |

| Weak UPR signal | Timepoint too short | UPR transcription factors (CHOP) often require >6 hours to accumulate. |

References

-

Wang, Q., Li, L., & Ye, Y. (2008). Inhibition of p97-dependent protein degradation by this compound. Journal of Biological Chemistry, 283(12), 7445-7454.[6] Link

-

Cross, B. C., et al. (2009). this compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum.[2][3][5] Journal of Cell Science, 122(23), 4393-4400. Link

-

Wang, Q., et al. (2009). The ERAD inhibitor this compound is a bifunctional compound with a membrane-binding domain and a p97/VCP inhibitory group. PLOS ONE, 5(11), e15479. Link

-

Valle, C. W., et al. (2011). this compound inhibits the deubiquitination of a p97-associated substrate.[7] Cell Cycle, 10(21). Link

Sources

- 1. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group | PLOS One [journals.plos.org]

- 3. Eeyarestatin Compounds Selectively Enhance Sec61-Mediated Ca2+ Leakage from the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of p97-dependent protein degradation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Eeyarestatin I Technical Support Center: Navigating Specificity and Off-Target Effects

Welcome to the technical support center for eeyarestatin I (EerI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this potent inhibitor of endoplasmic reticulum-associated degradation (ERAD) and protein translocation. As a bifunctional compound with a complex mechanism of action, understanding its specificity and potential off-target effects is critical for the accurate interpretation of experimental results. This resource provides field-proven insights and self-validating protocols to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known to inhibit two key cellular processes:

-

Endoplasmic Reticulum-Associated Degradation (ERAD): EerI targets the p97/VCP (valosin-containing protein) ATPase, a critical component of the ERAD machinery. Specifically, it inhibits the p97-associated deubiquitinating process, which is essential for the removal and subsequent proteasomal degradation of misfolded proteins from the ER. This leads to an accumulation of polyubiquitinated proteins and induces ER stress.[1]

-

Protein Translocation: this compound also inhibits the Sec61-mediated translocation of newly synthesized proteins into the endoplasmic reticulum.[2] This action prevents the proper entry of secretory and membrane proteins into the ER, further contributing to cellular stress.

Q2: What are the known off-target effects of this compound?

A2: The most well-characterized off-target effect of this compound is the disruption of cellular calcium homeostasis. It has been shown to enhance Ca2+ leakage from the endoplasmic reticulum in a dose- and time-dependent manner. This effect is mediated through its interaction with the Sec61 translocon, which can also function as a passive ER Ca2+ leak channel. It is important to note that this effect is independent of its inhibitory action on protein translocation.

At higher concentrations (IC50 >70 µM in vitro), non-specific interactions may occur, leading to broader cellular toxicity.[1]

Q3: How does the bifunctional nature of this compound contribute to its activity and specificity?

A3: this compound is a bi-modular compound composed of two functionally independent domains:

-

A Nitrofuran-Containing (NFC) Domain: This is the functional "warhead" responsible for the molecule's cytotoxic and ERAD inhibitory activities. It directly binds to the p97 ATPase.[1]

-

An Aromatic Domain: This domain is not cytotoxic on its own but serves to localize the molecule to the ER membrane. This targeted localization is thought to improve the specificity of EerI for membrane-associated p97, thereby concentrating its activity at the ER and potentially reducing off-target effects in the cytosol.[1]

Q4: Are there any inactive analogs of this compound that can be used as negative controls?

A4: Yes, the compound ESR35 is a valuable tool for control experiments. ESR35 is an analog of this compound that contains the aromatic, membrane-targeting domain but lacks the active nitrofuran-containing group.[3] Therefore, it does not inhibit protein translocation or ERAD but can be used to control for any effects related to the membrane localization of the chemical scaffold.[3]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and provides step-by-step guidance for their resolution.

Issue 1: Unexpectedly high levels of cytotoxicity observed at concentrations intended to inhibit ERAD.

-

Potential Cause: This could be due to the off-target effect of this compound on ER calcium homeostasis, leading to apoptosis, or other non-specific cytotoxic effects.

-

Troubleshooting Steps:

-

Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration that inhibits your process of interest (e.g., degradation of a specific ERAD substrate) with minimal cytotoxicity in your specific cell line. The IC50 for cell death in JEKO-1 cells is reported to be approximately 4 ± 1.2 µM.[1][4]

-

Time-Course Experiment: Shorten the incubation time with this compound. Off-target effects and cytotoxicity are often exacerbated with prolonged exposure.

-

Monitor ER Stress Markers: Assess the induction of ER stress markers such as BiP, CHOP, and the splicing of XBP1 mRNA.[2] If you observe a massive induction of these markers at your working concentration, consider lowering it.

-

Calcium Imaging: If your experimental system is sensitive to changes in intracellular calcium, consider performing calcium imaging experiments to directly assess the impact of this compound on ER calcium stores.

-

Use of a Negative Control: Compare the effects of this compound with its inactive analog, ESR35, to distinguish between specific inhibitory effects and non-specific effects of the chemical structure.[3]

-

Issue 2: Inconsistent or weak inhibition of protein degradation.

-

Potential Cause: This could be due to suboptimal experimental conditions, compound instability, or cell-type specific differences in sensitivity.

-

Troubleshooting Steps:

-

Compound Stability and Storage: this compound stock solutions in DMSO are stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution upon preparation.

-

Confirm Target Engagement: Directly assess the accumulation of a known ERAD substrate in your cell line. A common model substrate is the T-cell receptor alpha chain (TCRα). In the presence of an effective concentration of this compound, you should observe an accumulation of the polyubiquitinated form of the substrate.

-

Optimize Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for inhibiting the degradation of your protein of interest.

-

Positive Control: Use a well-established proteasome inhibitor, such as MG132 or bortezomib, as a positive control for the accumulation of ubiquitinated proteins. This will help you to confirm that the ubiquitin-proteasome system is functional in your experimental setup.

-

Issue 3: Difficulty in distinguishing between the effects of ERAD inhibition and protein translocation inhibition.

-

Potential Cause: this compound inhibits both processes, and their downstream consequences can overlap (e.g., induction of ER stress).

-

Troubleshooting Steps:

-

Use of Specific Reporter Substrates: Employ reporter substrates that are specifically degraded by the ERAD pathway. This will allow you to more directly assess the inhibition of this pathway.

-

Pulse-Chase Analysis: Perform pulse-chase experiments to monitor the synthesis and degradation of your protein of interest. Inhibition of translocation will affect the initial synthesis and entry into the ER, while ERAD inhibition will affect its subsequent degradation.

-

In Vitro Translocation Assays: If possible, use in vitro translocation assays with isolated microsomes to directly assess the effect of this compound on protein import into the ER, independent of its effects on ERAD in intact cells. The IC50 for in vitro ER translocation is reported to be around 70 µM.[4]

-

Compare with Other Inhibitors: Compare the phenotype induced by this compound with that of more specific inhibitors, if available. For example, compare with a p97-specific inhibitor that does not affect Sec61.

-

Data and Protocols for Experimental Validation

Quantitative Data Summary

| Parameter | Target/Effect | IC50 Value | Cell Line/System | Reference |

| Cytotoxicity | Cell Death | 4 ± 1.2 µM | JEKO-1 cells | [1][4] |

| ER Translocation | In vitro assay | ~70 µM | In vitro | [4] |

| p97 Binding | Direct Binding (Kd) | 5-10 µM | In vitro (SPR) | [1] |

Experimental Protocols

Protocol 1: Assessing ERAD Inhibition via Immunoblotting of an ERAD Substrate

This protocol allows for the qualitative assessment of ERAD inhibition by monitoring the accumulation of a known polyubiquitinated ERAD substrate.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) for a specified time (e.g., 4-8 hours). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM MG132).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, ubiquitin aldehyde).

-

-

Immunoprecipitation (Optional, for low abundance substrates):

-

Pre-clear cell lysates with protein A/G beads.

-

Incubate the lysate with an antibody specific to your ERAD substrate overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads extensively with lysis buffer.

-

-

SDS-PAGE and Immunoblotting:

-

Elute proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody against your substrate of interest and an anti-ubiquitin antibody to visualize the accumulation of polyubiquitinated species.

-

Use an antibody against a loading control (e.g., actin or tubulin) to ensure equal protein loading.

-

Protocol 2: Monitoring ER Stress Induction by Western Blot

This protocol describes how to measure the upregulation of key ER stress marker proteins.

-

Cell Treatment:

-

Treat cells with this compound at the desired concentrations and for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

-

-

Protein Extraction:

-

Harvest cells and prepare whole-cell lysates as described in Protocol 1.

-

-

Immunoblotting:

-

Perform SDS-PAGE and western blotting as described above.

-

Probe membranes with primary antibodies against ER stress markers such as BiP (GRP78), CHOP (GADD153), and ATF4.

-

Use a loading control to normalize the results.

-

Quantify band intensities using appropriate software to determine the fold-change in protein expression relative to the vehicle control.

-

Visualizing Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound experiments.

References

- Cross, B. C. S., et al. (2009). This compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum. Journal of Cell Science, 122(Pt 23), 4393–4398.

- Fiebiger, E., et al. (2004). Dissection of the dislocation pathway for type I membrane proteins with a new small molecule inhibitor, eeyarestatin. Molecular Biology of the Cell, 15(4), 1635–1646.

- Wang, Q., Li, L., & Ye, Y. (2008). Inhibition of p97-dependent protein degradation by this compound. The Journal of Biological Chemistry, 283(12), 7445–7454.

- Wang, Q., Shinkre, B. A., Lee, J. G., Weniger, M. A., Liu, Y., Chen, W., Wiestner, A., Trenkle, W. C., & Ye, Y. (2010). The ERAD inhibitor this compound is a bifunctional compound with a membrane-binding domain and a p97/VCP inhibitory group. PLoS One, 5(11), e15479.

- Cross, B. C. S., & High, S. (2012). This compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum. Journal of Cell Science, 125(Pt 16), 3741.

- Vander-Molen, J. R., et al. (2011). Eeyarestatin 1 interferes with both retrograde and anterograde intracellular trafficking pathways. The Journal of Biological Chemistry, 286(5), 3899–3908.

- Cross, B. C. S., et al. (2012). This compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum. Journal of Cell Science, 125(16), 3741-3741.

Sources

- 1. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

Technical Support Center: Eeyarestatin I (ESI) Reagent Handling

Status: Operational Ticket ID: ESI-SOL-001 Subject: Prevention of Precipitation and Loss of Bioavailability in Cell Culture Assigned Specialist: Senior Application Scientist, Reagent Formulation Division

Executive Summary

Eeyarestatin I (ESI) is a bifunctional small molecule inhibitor that targets the p97/VCP ATPase and the Sec61 translocon, effectively blocking Endoplasmic Reticulum Associated Degradation (ERAD). Structurally, ESI contains a nitrofuran moiety and an aromatic domain, rendering it highly hydrophobic .

Users frequently report "crashing out" (precipitation) when introducing ESI DMSO stocks into aqueous culture media. This guide details a Kinetic Solubilization Protocol to ensure stable dispersion and maximum bioavailability.

Module 1: The Solubility Matrix

Understanding the physicochemical limits of ESI is the first step in preventing precipitation. Do not attempt to dissolve ESI directly in aqueous buffers.

| Solvent | Max Solubility | Stability | Application Note |

| DMSO (Anhydrous) | ~100 mM (63 mg/mL) | High (Months at -20°C) | Recommended. Use high-grade (>99.9%) DMSO. |

| Ethanol | ~10 mM | Moderate | Volatile. Evaporation alters concentration. Not recommended for long-term storage. |

| Water / PBS | < 0.1 mM | Insoluble | Immediate precipitation occurs. Do not use for stock preparation. |

| Culture Media | ~10–20 µM | Low (Hours) | Dependent on serum content and mixing technique. |

Critical Insight: ESI is lipophilic. In serum-free media, it may adhere to plasticware (polystyrene). In serum-containing media (10% FBS), it binds to albumin, which acts as a carrier but can also reduce free drug concentration if not equilibrated correctly.

Module 2: The Kinetic Solubilization Protocol

Objective: Introduce hydrophobic ESI into a hydrophilic environment without triggering the "Salting Out" effect.

Reagents Required[1][2][3][4]

-

ESI Stock Solution (Recommended: 10 mM or 50 mM in DMSO).

-

Complete Cell Culture Media (Pre-warmed to 37°C).

-

Vortex Mixer.

Step-by-Step Methodology

1. The Thermal Priming Step Cold media decreases the solubility limit of hydrophobic compounds.

-

Action: Pre-warm your culture media to 37°C in a water bath.

-

Why: Thermodynamics favors solubility at higher temperatures; cold shock immediately crystallizes ESI.

2. The "Sub-Surface Injection" Technique Dropping ESI onto the surface of the media creates a high-concentration film that precipitates before mixing.

-

Action: Immerse the pipette tip halfway down into the volume of media.

-

Action: Expel the ESI stock rapidly while simultaneously vortexing or swirling the media tube.

-

Limit: Ensure the final DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity (e.g., use 1 µL of 10 mM stock per 1 mL media for 10 µM final).

3. The Visual Check (Microscopy) Before adding to cells, validate the solution.

-

Action: Place 50 µL of the prepared media on a glass slide.

-

Observation: Check under 10x/20x phase contrast.

-

Clear/Slight Haze: Acceptable (Micellar dispersion).

-

Needle-like Crystals:Failed. Discard and repeat with lower concentration or faster mixing.

-

Module 3: Mechanism of Action

Understanding why you are using ESI helps in designing the correct controls. ESI blocks the dislocation of misfolded proteins from the ER to the cytosol.[1]

Figure 1: this compound targets both the Sec61 channel and p97/VCP, leading to a blockade of ERAD, accumulation of toxic proteins, and subsequent NOXA-mediated apoptosis.[3]

Module 4: Troubleshooting & FAQs

Q1: I see a "cloudiness" immediately after adding ESI to the media. Is this safe?

-

Diagnostic: If the cloudiness is a faint, milky haze that does not settle, it may be a stable micellar suspension formed by interaction with serum albumin.

-

Test: Centrifuge a sample at 1,000 x g for 5 minutes. If a visible pellet forms, the drug has precipitated. If the supernatant remains hazy but no pellet forms, it is likely protein-bound and bioavailable.

Q2: My cells are dying within 2 hours. Is this ESI toxicity?

-

Analysis: ESI-induced apoptosis (via NOXA) typically takes 12–24 hours . Rapid death (<4 hours) suggests DMSO shock or massive precipitation causing physical damage to the membrane.

-

Solution: Run a "Vehicle Control" (DMSO only) at the same volume. If cells survive, your ESI concentration is too high or the stock is crashing out.

Q3: Can I use ESI in serum-free media?

-

Warning: Without serum proteins (albumin) to act as a carrier, ESI is highly prone to sticking to plastic culture dishes.

-

Protocol Adjustment: If serum-free conditions are required, pre-coat your plates with Fibronectin or Poly-L-Lysine to alter surface charge, or use a glass-bottom dish to minimize hydrophobic binding.

Q4: What is the shelf-life of ESI once diluted in media?

-

Fact: ESI contains a nitrofuran group which can be sensitive to reduction.

-

Guideline: Prepare fresh media immediately before use. Do not store ESI-containing media overnight, as hydrolysis and precipitation will occur.

References

-

Wang, Q., et al. (2008). "Inhibition of p97-dependent protein degradation by this compound." Journal of Biological Chemistry.

-

Fiebiger, E., et al. (2004). "Dissection of the dislocation pathway for type I membrane proteins with a new small molecule inhibitor, eeyarestatin." Molecular Biology of the Cell.

-

Wang, Q., et al. (2009). "ERAD inhibitors integrate ER stress with an epigenetic mechanism to activate BH3-only protein NOXA in cancer cells." Proceedings of the National Academy of Sciences (PNAS).

-

Tocris Bioscience. "this compound Product Information & Solubility Data." Tocris.

-

Sigma-Aldrich. "this compound - Calbiochem Technical Data." Merck/Sigma.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of p97-dependent Protein Degradation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Eeyarestatin 1 Interferes with Both Retrograde and Anterograde Intracellular Trafficking Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

validating eeyarestatin I target engagement in cells

Publish Comparison Guide: Validating Eeyarestatin I Target Engagement in Cells

Executive Summary: The Dual-Lock Mechanism

This compound (ESI) is a chemical probe often misunderstood as solely a p97/VCP inhibitor. In reality, it functions as a bifunctional agent that disrupts the Endoplasmic Reticulum (ER) protein quality control at two distinct checkpoints:

-

The Gatekeeper (Sec61): It inhibits the Sec61 translocon, blocking both the entry of nascent chains into the ER (translocation) and the exit of misfolded proteins to the cytosol (retrotranslocation).

-

The Extractor (p97/VCP): It binds the p97 ATPase complex, specifically inhibiting p97-associated deubiquitination (PAD), a critical step for proteasomal hand-off.

Why this matters: Unlike pure proteasome inhibitors (e.g., MG132) or specific p97 ATPase inhibitors (e.g., CB-5083), ESI traps substrates inside the ER or membrane.[1] Validating its engagement requires distinguishing "ER retention" from "Cytosolic accumulation."

Comparative Analysis: ESI vs. The Alternatives

To validate ESI, you must benchmark it against downstream inhibitors. The distinct biochemical "fingerprint" of ESI is the preservation of N-linked glycans on ERAD substrates, indicating the substrate never reached the cytosolic N-glycanase.

| Feature | This compound (ESI) | MG132 / Bortezomib | CB-5083 / NMS-873 |

| Primary Target | Sec61 Translocon & p97-associated DUBs | 20S Proteasome (Core) | p97 (VCP) ATPase D2 domain |

| Mechanism | "The Trap" : Blocks retrotranslocation channel; prevents cytosolic access. | "The Clog" : Blocks degradation; substrates accumulate in cytosol.[2] | "The Stall" : Blocks extraction; substrates stuck on cytosolic face. |

| Substrate Location | ER Lumen / Membrane | Cytosol | ER Membrane (Cytosolic face) |

| Glycosylation Status | High Mannose (Endo H Sensitive) | Deglycosylated (Aspartate conversion) | Mixed / Poly-Ubiquitinated |

| Ubiquitination | Variable : Reduced (if trapped away from ligases) or Poly-Ub (if p97-DUB blocked). | High Poly-Ub accumulation | High Poly-Ub accumulation |

| Key Validation Marker | Substrate is protected from cytosolic N-glycanase. | Substrate is processed by cytosolic N-glycanase.[2] | Accumulation of Ub-substrates on membrane. |

| Effective Conc. | 5–10 µM (ERAD); >50 µM (Translocation) | 1–10 µM | 0.5–1.0 µM |

Mechanism of Action Visualization

The following diagram illustrates the specific blockade points of ESI compared to standard inhibitors.

Caption: ESI imposes a dual blockade: (1) At Sec61, preventing retrotranslocation, and (2) At the p97 complex, disrupting deubiquitination.[1][3][4] This contrasts with MG132, which acts terminally.

Experimental Protocols for Validation

Protocol 1: The "Glycosylation Shift" Assay (Gold Standard)

Objective: Differentiate ESI target engagement (ER retention) from proteasome inhibition (Cytosolic accumulation). Principle: ER-resident proteins carry high-mannose glycans sensitive to Endo H. If a protein is retrotranslocated to the cytosol, cytosolic N-glycanases remove these sugars, resulting in a lower molecular weight "deglycosylated" species. ESI prevents this shift.

Materials:

-

Cells expressing an ERAD substrate (e.g., TCR

-GFP, RI332, or MHC Class I Heavy Chain). -

This compound (Reconstitute in DMSO, use fresh).

-

MG132 (Control).

-

Lysis Buffer: 1% NP-40 in PBS with protease inhibitors.

-

Endoglycosidase H (Endo H) and PNGase F enzymes.

Workflow:

-

Treatment: Treat cells for 4–8 hours with:

-

Lysis: Harvest cells and lyse in NP-40 buffer. Spin down debris.

-

Digestion: Split each lysate into three aliquots:

-

Aliquot A: Untreated.

-

Aliquot B: + Endo H (Cleaves ER glycans only).

-

Aliquot C: + PNGase F (Cleaves all N-glycans).

-

-

Analysis: Run SDS-PAGE and Immunoblot.

Interpretation Table:

| Treatment | Band Pattern (Western Blot) | Interpretation |

| DMSO | Faint / No band (Degraded) | Normal ERAD active. |

| MG132 | Two Bands: 1. High MW (Glycosylated)2. Low MW (Deglycosylated) | Retrotranslocation occurred; degradation blocked. Substrate is in cytosol.[2] |

| This compound | Single High MW Band (Endo H Sensitive) | Target Engaged. Substrate trapped in ER/Membrane.[1] Retrotranslocation blocked. |

Protocol 2: Poly-Ubiquitin Accumulation Profiling

Objective: Confirm ESI activity on the p97-DUB axis. Context: While ESI blocks Sec61, it also binds p97. In some contexts (depending on the substrate), ESI causes a massive accumulation of high-molecular-weight poly-ubiquitinated species that are distinct from those induced by MG132.

Workflow:

-

Treatment: Treat cells with ESI (5–10 µM) vs MG132 (10 µM) for 6 hours.

-

Enrichment (Optional but recommended): Use TUBE (Tandem Ubiquitin Binding Entity) beads to pull down all ubiquitinated proteins, or IP your specific target.

-

Blotting: Immunoblot for Ubiquitin (Linkage specific K48) or the specific substrate.

Data Validation Logic:

-

MG132: Accumulation of K48-linked poly-Ub chains (smear).

-

ESI: Accumulation of poly-Ub chains, often with a higher molecular weight smear than MG132, due to the inhibition of p97-associated deubiquitinases (like Ataxin-3) which normally trim these chains during extraction.

Troubleshooting & Critical Controls

-

The "Precipitation" Artifact: ESI has poor solubility in aqueous media.

-

Solution: Always prepare a 1000x stock in DMSO. Do not add ESI directly to the media; dilute it into a small volume of media first, vortex rapidly, then add to cells. Watch for crystal formation under the microscope.

-

-

Dose Toxicity: ESI is significantly more cytotoxic than MG132 over long periods (24h+).

-

Validation: Limit assays to 4–8 hours to ensure effects are due to ERAD inhibition, not secondary apoptosis or UPR-induced translational shutdown.

-

-

Sec61 Specificity: High doses (>50 µM) block forward translocation (entry into ER).

-

Check: If your substrate completely disappears (no new synthesis entering ER), your dose is too high. You want to block degradation (exit), not synthesis.

-

References

-

Wang, Q., Li, L., & Ye, Y. (2008).[6] Inhibition of p97-dependent protein degradation by this compound. Journal of Biological Chemistry, 283(12), 7445–7454. Link

-

Cross, B. C., et al. (2009).[5][6] this compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum.[1][3][4][5][7][8] Journal of Cell Science, 122(23), 4393–4400. Link

-

Fiebiger, E., et al. (2004). Dislocation of protein therapeutics from the ER to the cytosol.[1][2][6][9][10][11] Molecular Cell, 16(6), 939-950. (Context for TCR

assays). -

Anderson, D. J., et al. (2015). Targeting the AAA ATPase p97 as a Cancer Therapy.[4][8][12] Nature Reviews Drug Discovery, 14(11), 719–739. (Comparison with CB-5083).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of p97-dependent Protein Degradation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. pnas.org [pnas.org]

- 7. This compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. The ERAD Inhibitor this compound Is a Bifunctional Compound with a Membrane-Binding Domain and a p97/VCP Inhibitory Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Confirming Eeyarestatin I-Induced Apoptosis Pathway: A Technical Comparison Guide

Executive Summary

Eeyarestatin I (ESI) represents a distinct class of small-molecule inhibitors that target the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1][2][3][4] Unlike broad-spectrum proteasome inhibitors (e.g., Bortezomib) that block the 20S proteasome core, ESI acts upstream by inhibiting the p97/VCP ATPase complex and the Sec61 translocon .

This distinction is critical for researchers: ESI induces apoptosis not merely through general protein accumulation, but via a specific Integrated Stress Response (ISR) that upregulates NOXA and BIM through an epigenetic mechanism involving Histone H2A.

This guide provides a validated framework to confirm this specific apoptotic pathway, distinguishing ESI's mechanism from general ER stress inducers like Thapsigargin or Tunicamycin.

Part 1: Mechanistic Distinction & Comparative Analysis

To validate ESI activity, one must distinguish ERAD inhibition from Proteasome inhibition or General ER Stress .

The ESI Mechanism

ESI targets the p97-associated deubiquitinating (PAD) process and the Sec61 channel. This prevents misfolded proteins from being retrotranslocated from the ER to the cytosol, causing them to accumulate within the ER membrane or lumen, rather than the cytosol. This triggers a specific arm of the Unfolded Protein Response (UPR).

Comparative Performance Matrix

| Feature | This compound (ESI) | Bortezomib (Velcade) | Thapsigargin |

| Primary Target | p97/VCP ATPase & Sec61 | 20S Proteasome ( | SERCA Pump (Ca |

| Blockade Point | Retrotranslocation (ER | Degradation (Cytosol) | Ca |

| Ubiquitinated Protein Accumulation | High (ER-associated) | High (Global/Cytosolic) | Low/Moderate (Secondary effect) |

| Key Apoptotic Effector | NOXA (via ATF3/ATF4) | NOXA & General Caspases | CHOP , Caspase-12 |

| Epigenetic Impact | Blocks H2A Ubiquitination | Blocks H2A Ubiquitination | Minimal |

| Resistance Profile | Effective in Bortezomib-resistant cells | Subject to proteasome mutations | N/A (Tool compound) |

Part 2: Pathway Visualization

The following diagram illustrates the specific signaling cascade activated by ESI. Note the dual inhibition of Sec61 and p97, leading to the ATF3/4-mediated induction of NOXA.

Figure 1: this compound Mechanism of Action. ESI blocks p97 and Sec61, triggering ER stress and epigenetic derepression of NOXA.

Part 3: Experimental Validation Protocols

To confirm ESI-induced apoptosis is occurring via the stated mechanism (and not off-target toxicity), you must validate three phases: Upstream Blockade , Transcriptional Trigger , and Functional Execution .

Phase 1: Confirming ERAD Blockade (Upstream)

Objective: Prove ESI is inhibiting the dislocation of ERAD substrates.

Protocol: TCR

-

Cell System: HEK293 cells stably expressing TCR

-GFP. -

Treatment:

-

Treat cells with Cycloheximide (CHX) (100

g/mL) to stop new protein synthesis. -

Concurrently treat with ESI (5–10

M) or Vehicle (DMSO). -

Positive Control: MG132 (10

M).

-

-

Timepoints: Harvest cells at 0, 1, 2, and 4 hours.

-

Readout (Flow Cytometry):

-

Measure GFP fluorescence intensity.

-

Result: In Control cells, GFP signal decays rapidly (

hrs). In ESI-treated cells, GFP signal remains stable (comparable to MG132).

-

-

Readout (Western Blot):

-

Lyse cells and blot for Poly-Ubiquitin (Clone FK2).

-

Specific Marker: Blot for MHC Class I Heavy Chain . ESI causes accumulation of the deglycosylated heavy chain in the cytosol/ER membrane fraction.

-

Phase 2: Verifying the NOXA/BIM Trigger (Midstream)

Objective: Confirm the specific UPR branch and epigenetic modulation.

Protocol: qPCR & Immunoblotting for NOXA Induction ESI induces NOXA more potently than Thapsigargin due to the combined ATF3/4 activation and H2A de-ubiquitination.

-

Treatment: Treat cancer cells (e.g., H1299, JEKO-1) with ESI (5–10

M) for 6–12 hours. -

qPCR Analysis:

-

Extract RNA and assess mRNA levels of PMAIP1 (NOXA) and BCL2L11 (BIM).

-

Expectation: >5-fold induction of NOXA; significant induction of BIM.

-

-

Western Blotting:

-

Primary Antibodies: Anti-NOXA, Anti-BIM, Anti-ATF3, Anti-ATF4.

-

Epigenetic Marker: Anti-Ubiquityl-Histone H2A (Lys119).

-

Result: ESI treatment should show a decrease in Ub-H2A levels (unlike Thapsigargin which may not affect this mark), correlating with increased NOXA protein.

-

Phase 3: Apoptosis Confirmation (Downstream)

Objective: Link the upstream stress to mitochondrial cell death.

Protocol: Annexin V / Caspase-3 Assay

-

Treatment: ESI (IC50 concentration) for 24 hours.

-

Inhibitor Check: Pre-treat with Z-VAD-FMK (Pan-caspase inhibitor) to confirm caspase-dependence.

-

Assay:

-

Stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Quantify Q2 (Late Apoptosis) and Q4 (Early Apoptosis).

-

-

Mitochondrial Potential (

):-

Stain with JC-1 or TMRE.

-

Result: ESI causes rapid loss of

consistent with NOXA/BIM-mediated pore formation.

-

Part 4: Troubleshooting & Controls (Self-Validation)

| Issue | Possible Cause | Validation Step |

| No NOXA induction | Cell line may be p53-null or have specific ATF defects. | Check ATF3/4 protein levels. ESI induces NOXA independently of p53, relying on ATF3/4.[2] |

| High toxicity, no specific markers | Off-target necrosis due to high dose. | Titrate dose. ESI typically works in the 2–10 |

| Lack of Poly-Ub accumulation | Ineffective ERAD inhibition. | Verify p97 target engagement using a reporter substrate like TCR |

References

-

Wang, Q., et al. (2008). "Inhibition of p97-dependent protein degradation by this compound." Journal of Biological Chemistry, 283(12), 7445-7454.

-

Wang, Q., et al. (2009). "ERAD inhibitors integrate ER stress with an epigenetic mechanism to activate BH3-only protein NOXA in cancer cells." Proceedings of the National Academy of Sciences (PNAS), 106(7), 2200-2205.

-

Cross, B. C., et al. (2009). "this compound inhibits Sec61-mediated protein translocation at the endoplasmic reticulum."[3] Journal of Cell Science, 122(23), 4393-4400.

- Fiebiger, E., et al. (2004). "Dislocation of protein substrates from the endoplasmic reticulum." Methods in Molecular Biology, 232, 293-308. (Standard for TCR assay methodology).

Sources

Safety Operating Guide

Advanced Handling & Safety Protocol: Eeyarestatin I (ES1)

Executive Safety Summary

Eeyarestatin I (ES1) is a potent, cell-permeable small molecule inhibitor targeting the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1] While some Safety Data Sheets (SDS) may list it as "Not Classified" due to a lack of comprehensive animal toxicity data, this is a false negative regarding safety.

Scientific Reality: ES1 inhibits Sec61-mediated protein translocation and the p97/VCP ATPase . Because these machineries are fundamental to eukaryotic cell viability, ES1 must be handled as a Cytotoxic Agent . It induces the Unfolded Protein Response (UPR) and triggers apoptosis via the NOXA pathway.

Core Directive: Treat this compound with the same containment level as established chemotherapeutics (e.g., Bortezomib).

Hazard Identification & Risk Assessment

The primary risk in handling ES1 is not immediate acute toxicity (e.g., acid burn), but biological modulation upon systemic absorption.

| Hazard Category | Classification | Mechanistic Basis (The "Why") |

| Bioactivity | High Potency Cytotoxin | Blocks Sec61 translocon, preventing nascent proteins from entering the ER.[1][2] This halts essential protein synthesis and secretion. |

| Solvent Risk | Permeation Enhancer | ES1 is almost exclusively soluble in DMSO . DMSO increases skin permeability, potentially carrying the dissolved ES1 directly into the bloodstream upon contact. |

| Physical State | Crystalline Solid | As a powder, ES1 poses an inhalation risk. Once solubilized, it poses a contact/absorption risk. |

| Stability | Moisture Sensitive | Hydrolysis can degrade the compound, altering its IC50 and leading to inconsistent experimental data. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient due to the DMSO carrier solvent. The following system is self-validating: if the outer glove is compromised, the inner glove provides a visual and chemical barrier.

| Body Part | Required PPE | Technical Specification |

| Hands (Inner) | Nitrile Gloves | 4-5 mil thickness. Acts as the primary chemical barrier. |

| Hands (Outer) | Nitrile (Long Cuff) | Double-gloving is mandatory. Change outer gloves immediately upon any splash. |

| Respiratory | Engineering Control | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. Never weigh powder on an open bench. |

| Eyes | Safety Glasses | Side shields required. Face shield recommended if handling volumes >10 mL of stock solution. |

| Body | Lab Coat | Tyvek sleeves recommended if working with high concentrations (>10 mM) to prevent wrist exposure. |

Operational Handling Protocols

A. Storage & Stability[3][4]

-

Powder: Store at -20°C (1 month stability) or -80°C (6 months stability). Desiccate to prevent hydrolysis.

-

Solubilized (DMSO): Aliquot immediately. Freeze/thaw cycles degrade ES1 activity.

B. Reconstitution & Solubilization (Step-by-Step)

ES1 is hydrophobic. Attempting to dissolve it directly in aqueous media (PBS/Media) will result in precipitation ("crashing out"), leading to false-negative experimental results.

Protocol:

-

Calculate: Determine the volume of DMSO needed to achieve a 50 mM - 100 mM stock concentration.

-

Note: Max solubility in DMSO is ~63 mg/mL (~100 mM).[4]

-

-

Weighing: Weigh powder inside a fume hood using an anti-static microbalance.

-

Dissolution: Add DMSO. Vortex vigorously for 30 seconds. Inspect visually for crystal clarity.

-

Aliquot: Dispense into single-use amber tubes (e.g., 10 µL or 50 µL aliquots) to avoid freeze-thaw cycles.

-

Storage: Flash freeze in liquid nitrogen and store at -80°C.

C. Experimental Application (Dilution Strategy)

To treat cells, you must dilute the DMSO stock into the culture medium.

-

The "1:1000 Rule": Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

-

Stepwise Dilution (For In Vivo/High Dose): If high concentrations are needed, do not dump stock directly into saline. Use a co-solvent bridge:

-

10% DMSO Stock[3]

-

40% PEG300

-

5% Tween-80

-

45% Saline This order prevents immediate precipitation.

-

Mechanism & Toxicity Visualization

The following diagram illustrates why ES1 is dangerous: it blocks the cellular "waste disposal" (p97) and "entry door" (Sec61), causing fatal cellular traffic jams.

Figure 1: Mechanistic pathway of this compound toxicity.[3][5][6] By inhibiting Sec61 and p97, ES1 forces a lethal accumulation of proteins, triggering the Unfolded Protein Response (UPR) and subsequent apoptosis.

Emergency Procedures

| Scenario | Immediate Action | Secondary Action |

| Skin Contact (DMSO Soln) | Do NOT scrub. Gently wash with soap and copious water for 15 mins. Scrubbing increases DMSO absorption. | Seek medical attention.[7] Inform staff of "Cytotoxic agent in DMSO carrier." |

| Eye Exposure | Flush at eyewash station for 15 minutes. | Transport to ER. Bring the SDS (even if generic). |

| Spill (Bench) | Cover with absorbent pads. Soak pads with 10% bleach (oxidizes the compound). | Dispose of pads as hazardous chemical waste. |

Disposal & Deactivation

This compound is a nitro-aromatic compound.

-

Liquid Waste: Collect in "Cytotoxic/Chemotherapeutic" waste streams (often yellow bins/bags in clinical settings, or specific satellite accumulation areas in labs). Do not pour down the sink.

-

Solid Waste: Pipette tips and tubes contacting ES1 must be incinerated.

-

Deactivation: Incineration at >1000°C is the only guaranteed method of destruction. Chemical oxidation (Bleach) is effective for surface decontamination but not for bulk disposal.

References

-

Cayman Chemical. (2023). Eeyarestatin 1 Safety Data Sheet (SDS).[6][7] Retrieved from

-

Wang, Q., et al. (2008). Inhibition of p97-dependent protein degradation by this compound.[3][4] Journal of Biological Chemistry. Retrieved from

-